1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10BrFO2. This compound features a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with bromine and fluorine atoms. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination and Fluorination: The benzyl group is first brominated and fluorinated to introduce the bromine and fluorine substituents at the desired positions on the benzene ring.
Cyclopropanation: The benzyl group is then subjected to cyclopropanation to form the cyclopropane ring.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, fluorination, and cyclopropanation reactions under controlled conditions to ensure high yield and purity. These methods often utilize specialized equipment and reagents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under certain conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different oxidation states of the carboxylic acid group .
Scientific Research Applications
1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopropane ring can also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid
- 1-(2-Chloro-5-fluorobenzyl)cyclopropane-1-carboxylic acid
- 1-(2-Bromo-4-fluorobenzyl)cyclopropane-1-carboxylic acid
Uniqueness
1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropane ring also adds to its distinctiveness compared to other similar compounds .
Properties
Molecular Formula |
C11H10BrFO2 |
---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO2/c12-9-2-1-8(13)5-7(9)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChI Key |
QEWWTLGJBMQXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CC(=C2)F)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.